molecular formula C24H29N3O2S B11033248 8,8-dimethyl-2-[(3-methylbenzyl)sulfanyl]-5-(propan-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

8,8-dimethyl-2-[(3-methylbenzyl)sulfanyl]-5-(propan-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione

Cat. No.: B11033248
M. Wt: 423.6 g/mol
InChI Key: YEIUVRKLZLUHDW-UHFFFAOYSA-N
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Description

8,8-DIMETHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is a complex organic compound belonging to the class of pyrimidoquinolines. This compound is characterized by its unique structure, which includes a pyrimido[4,5-b]quinoline core with various substituents, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-DIMETHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE can be achieved through a multicomponent reaction involving 6-amino-2-thioxopyrimidin-4-one, benzaldehyde, and dimedone . The reaction typically takes place under reflux conditions in the presence of a suitable solvent, such as ethanol or methanol. The reaction mixture is heated for several hours until the desired product is formed.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

8,8-DIMETHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the aromatic ring are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce dihydroquinoline compounds.

Scientific Research Applications

8,8-DIMETHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 8,8-DIMETHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Quinolines: Compounds with a similar quinoline core structure.

    Pyrimidines: Compounds containing a pyrimidine ring.

    Pyrimidoquinolines: Other derivatives of pyrimidoquinoline with different substituents.

Uniqueness

8,8-DIMETHYL-2-{[(3-METHYLPHENYL)METHYL]SULFANYL}-5-(PROPAN-2-YL)-3H,4H,5H,6H,7H,8H,9H,10H-PYRIMIDO[4,5-B]QUINOLINE-4,6-DIONE is unique due to its specific substituents and the combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H29N3O2S

Molecular Weight

423.6 g/mol

IUPAC Name

8,8-dimethyl-2-[(3-methylphenyl)methylsulfanyl]-5-propan-2-yl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C24H29N3O2S/c1-13(2)18-19-16(10-24(4,5)11-17(19)28)25-21-20(18)22(29)27-23(26-21)30-12-15-8-6-7-14(3)9-15/h6-9,13,18H,10-12H2,1-5H3,(H2,25,26,27,29)

InChI Key

YEIUVRKLZLUHDW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC3=C(C(C4=C(N3)CC(CC4=O)(C)C)C(C)C)C(=O)N2

Origin of Product

United States

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